6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole
Overview
Description
6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of fused benzimidazoles This compound is characterized by its unique structure, which includes a pyrido ring fused to a benzimidazole core The presence of a methyl group at the 6th position of the pyrido ring further distinguishes it from other similar compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the cyclization of 2-aminobenzimidazole with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out under reflux conditions in a solvent such as ethanol or methanol. The use of acidic or basic catalysts can facilitate the cyclization process, leading to the formation of the desired product with good yields .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and improved product yields. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzimidazole or pyrido rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry: The compound exhibits promising biological activities, including antibacterial and antifungal properties.
Materials Science: Due to its unique structure, the compound can be used as a building block for the synthesis of novel materials with interesting electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is primarily related to its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its antibacterial activity may be due to the inhibition of bacterial enzymes involved in cell wall synthesis or DNA replication . The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine
- 1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole
- Pyrimido[1,2-a]benzimidazoles
Uniqueness
6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole is unique due to the presence of the methyl group at the 6th position of the pyrido ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9-5-4-6-10-12(9)13-11-7-2-3-8-14(10)11/h4-6H,2-3,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPVHLASXZWECL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N3CCCCC3=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510159 | |
Record name | 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84186-33-4 | |
Record name | 6-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00510159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.